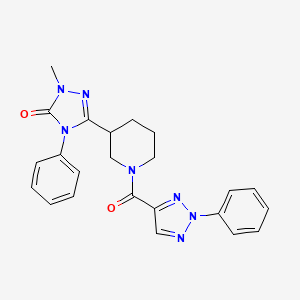

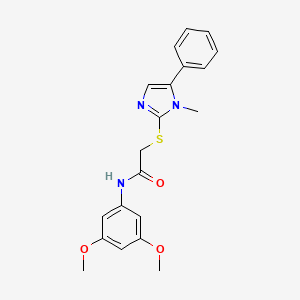

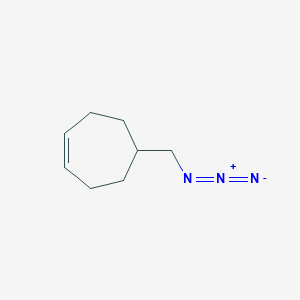

1-甲基-4-苯基-3-(1-(2-苯基-2H-1,2,3-三唑-4-羰基)哌啶-3-基)-1H-1,2,4-三唑-5(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-methyl-4-phenyl-3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one" is a complex molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar triazole derivatives, which can be used to infer potential characteristics and behaviors of the compound .

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-step reactions, as seen in the synthesis of a novel crystalline triazole compound reported in one study . This process may include the formation of intermediates such as ester ethoxycarbonylhydrazones, which can react with primary amines to form various triazole derivatives . The synthesis may also involve the use of reagents like sodium hydride and methyl iodide for methylation steps .

Molecular Structure Analysis

Triazole derivatives can exhibit different tautomeric forms, such as thiol and thione, and their structures can be confirmed by techniques like X-ray diffraction . The molecular structure is often optimized using density functional theory (DFT) calculations to reconcile with experimental data . The presence of substituents like adamantyl and piperazine can influence the overall geometry and electronic distribution within the molecule .

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including oxidation and intramolecular proton migration . Oxidation can lead to the formation of different oxidized products, and in some cases, unexpected rearrangements may occur . The potential for tautomerism, such as thiol-thione tautomerism, is also a significant aspect of triazole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be quite diverse. They may possess significant optical properties, such as negative birefringence and second-order optical susceptibility, which are important in nonlinear optical applications . The electronic properties, including the energy gap, dipole moment, polarizability, and hyperpolarizability, can be calculated using quantum chemical methods . These properties are influenced by the molecular structure and the presence of various functional groups.

科学研究应用

合成和化学性质

1,2,4-三唑衍生物表现出广泛的化学性质和合成应用。这些化合物通过各种方法合成,包括环加成反应和现有三唑环的修饰。例如,具有轴向配位 1,2,3-三唑配体的发光铼三羰基配合物的合成和表征探索了三唑衍生物的发光性质,由于其发射特性,表明在材料科学和传感器方面具有潜在应用 (Uppal et al., 2011).

生物活性

1,2,4-三唑衍生物因其生物活性(包括抗菌、抗真菌和抗癌特性)而被广泛研究。例如,新型 2H/6H-噻唑-[3′,2′:2,3][1,2,4]三唑[1,5-a]吡啶-9-腈衍生物的合成和药理学评价显示出对多种测试微生物的显着抗菌活性,突出了三唑衍生物在开发新型抗菌剂中的潜力 (Suresh et al., 2016)。此外,评估 1, 2, 4 - 三唑衍生物对小鼠中道尔顿淋巴瘤腹水的抗癌活性展示了此类化合物在癌症治疗中的潜力 (Arul & Smith, 2016).

催化和化学反应性

三唑衍生物还可在催化和化学反应性中找到应用。1,2,4-三唑的两种生物活性衍生物的分子间相互作用的合成、晶体结构和理论分析提供了对这些化合物的分子相互作用和反应性的见解,这些见解可以用于催化过程和新材料的设计 (Shukla et al., 2017).

材料科学

1,2,4-三唑衍生物的研究延伸到材料科学,其独特的性质被用于开发新材料。例如,点击生成的 1,2,3-三唑基有机硫/-硒配体的半三明治钌 (II) 配合物研究讨论了结构和催化氧化方面,表明三唑衍生物在材料合成和催化系统组件中的潜在用途 (Saleem et al., 2013).

属性

IUPAC Name |

2-methyl-4-phenyl-5-[1-(2-phenyltriazole-4-carbonyl)piperidin-3-yl]-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N7O2/c1-27-23(32)29(18-10-4-2-5-11-18)21(26-27)17-9-8-14-28(16-17)22(31)20-15-24-30(25-20)19-12-6-3-7-13-19/h2-7,10-13,15,17H,8-9,14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYXBJBXLIMYKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

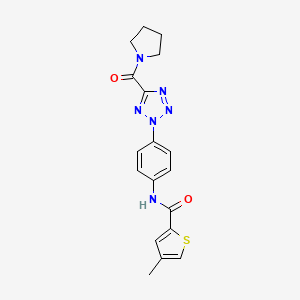

![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrrolidinyl}[4-(2,4-dichlorophenyl)piperazino]methanone](/img/structure/B2522236.png)

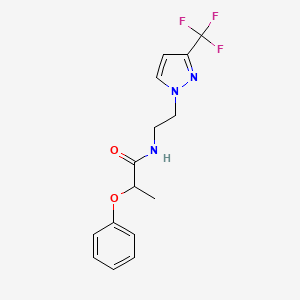

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-iodobenzamide](/img/structure/B2522238.png)

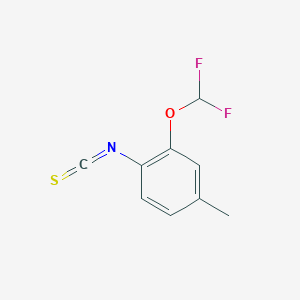

![4-(3-chlorobenzyl)-6-methyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2522240.png)

![N~6~-cyclopentyl-N~4~-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2522246.png)

![8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2522253.png)